molecular formula C21H18ClNO3 B311309 N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide

N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B311309
M. Wt: 367.8 g/mol
InChI Key: HHKPJDQPHSOWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C21H18ClNO3. This compound is known for its unique chemical structure, which includes a biphenyl core substituted with a carboxamide group and a 5-chloro-2,4-dimethoxyphenyl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)[1,1'-biphenyl]-4-carboxamide is unique due to its specific substitution pattern and the presence of both a biphenyl core and a carboxamide group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-4-phenylbenzamide

InChI

InChI=1S/C21H18ClNO3/c1-25-19-13-20(26-2)18(12-17(19)22)23-21(24)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,23,24)

InChI Key

HHKPJDQPHSOWGT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl)OC

Origin of Product

United States

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